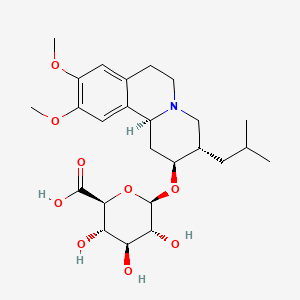
trans-Dihydrotetrabenazine Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Dihydrotetrabenazine Glucuronide: is a derivative of Tetrabenazine, which is a vesicular monoamine transporter (VMAT) inhibitor used in the treatment of hyperkinetic movement disorders . The compound has a molecular formula of C25H37NO9 and a molecular weight of 495.56 . It is primarily used in proteomics research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-Dihydrotetrabenazine Glucuronide involves the reduction of (±)-tetrabenazine to dihydrotetrabenazine via kinetic resolution facilitated by a short-chain dehydrogenase/reductase from Bacillus subtilis . This process has been scaled up successfully, with an isolated yield of 40.7% and a diastereoselectivity of 91.3% .
Industrial Production Methods: the use of biocatalysis and machine learning-assisted directed evolution to enhance the diastereoselectivity of ketoreductase for dihydrotetrabenazine synthesis suggests a potential pathway for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: trans-Dihydrotetrabenazine Glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in these reactions include human liver microsomes for N-glucuronidation and O-glucuronidation. The reactions are typically carried out under controlled conditions to ensure the stability of the compound.
Major Products: The major products formed from these reactions include N-glucuronide and O-glucuronide derivatives.
Applications De Recherche Scientifique
trans-Dihydrotetrabenazine Glucuronide is used extensively in proteomics research . It serves as a biochemical tool for studying the metabolism and pharmacokinetics of Tetrabenazine and its derivatives . The compound’s ability to inhibit VMAT makes it valuable in research related to neurodegenerative disorders and hyperkinetic movement disorders .
Mécanisme D'action
The mechanism of action of trans-Dihydrotetrabenazine Glucuronide involves the inhibition of VMAT, leading to reduced release of monoamines such as dopamine, serotonin, norepinephrine, and histamine during synaptic transmission . This inhibition is achieved through the active metabolites of the compound, which have short elimination half-lives . The compound’s effects are mediated through the depletion of monoamines from nerve terminals .
Comparaison Avec Des Composés Similaires
Deutetrabenazine: A deuterated form of Tetrabenazine with a similar mechanism of action.
Oxyresveratrol Glucuronide: A glucuronide metabolite with anti-inflammatory properties.
Gnetol Glucuronide: Another glucuronide metabolite with similar biological effects.
Uniqueness: trans-Dihydrotetrabenazine Glucuronide is unique due to its specific inhibition of VMAT and its application in proteomics research . Its ability to undergo glucuronidation makes it a valuable tool for studying the metabolism of Tetrabenazine and its derivatives.
Propriétés
Formule moléculaire |
C25H37NO9 |
|---|---|
Poids moléculaire |
495.6 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-6-[[(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H37NO9/c1-12(2)7-14-11-26-6-5-13-8-18(32-3)19(33-4)9-15(13)16(26)10-17(14)34-25-22(29)20(27)21(28)23(35-25)24(30)31/h8-9,12,14,16-17,20-23,25,27-29H,5-7,10-11H2,1-4H3,(H,30,31)/t14-,16-,17-,20-,21-,22+,23-,25+/m0/s1 |
Clé InChI |
YDJCTMWZMQNVOB-NZDPDLPYSA-N |
SMILES isomérique |
CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)OC)OC |
SMILES canonique |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC4C(C(C(C(O4)C(=O)O)O)O)O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13839532.png)
![7-Cyclopentyl-N,N-dimethyl-2-((5-(4-nitrosopiperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13839540.png)

![tert-butyl 2-[4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B13839550.png)
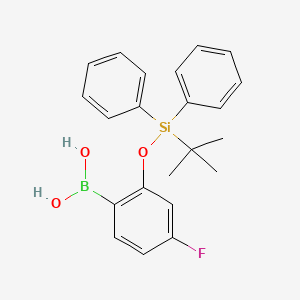
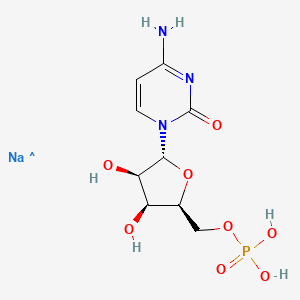
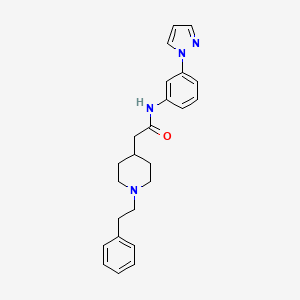
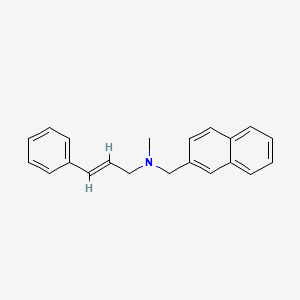
![[6-[3-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B13839587.png)

![methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate](/img/structure/B13839597.png)

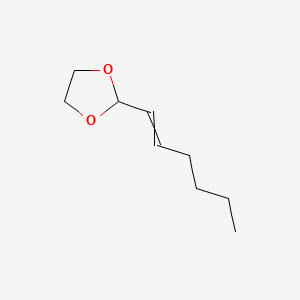
![(2S)-2-amino-3-[[(2R)-2-[(13Z,16Z)-docosa-13,16-dienoyl]oxy-3-[(Z)-octadec-1-enoxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid](/img/structure/B13839609.png)
